3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea
Overview
Description
3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a methanesulfonylpiperazinyl group, and a phenylurea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, is reacted with an appropriate reagent to introduce the desired functional groups.
Coupling with Piperazine Derivative: The intermediate is then coupled with a piperazine derivative, such as 4-(4-methanesulfonylpiperazin-1-yl)phenylamine, under suitable conditions.
Urea Formation: Finally, the urea moiety is introduced through a reaction with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenylurea compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1-phenylurea: Lacks the methanesulfonylpiperazinyl group.
1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea: Lacks the chlorophenyl group.
3-(3-chlorophenyl)-1-[4-(4-methylpiperazin-1-yl)phenyl]urea: Contains a methyl group instead of a methanesulfonyl group.
Uniqueness
The presence of both the chlorophenyl and methanesulfonylpiperazinyl groups in 3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-27(25,26)23-11-9-22(10-12-23)17-7-5-15(6-8-17)20-18(24)21-16-4-2-3-14(19)13-16/h2-8,13H,9-12H2,1H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNABFAWYXDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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